(Cyclopropylmethyl)triphenylphosphonium bromide
Overview
Description
(Cyclopropylmethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C22H22BrP and a molecular weight of 397.29 g/mol . It is a phosphonium salt that is commonly used in organic synthesis, particularly in the Wittig reaction, which is a method for forming alkenes from aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with cyclopropylmethyl bromide. The reaction is carried out in an inert atmosphere, such as argon, and requires heating at reflux for an extended period, often up to 10 days . The solvent used is usually dry benzene, which is distilled over sodium/benzophenone to ensure its dryness .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include using larger reaction vessels, maintaining an inert atmosphere, and ensuring the purity of reagents and solvents to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)triphenylphosphonium bromide primarily undergoes substitution reactions, particularly in the context of the Wittig reaction . In this reaction, it reacts with aldehydes or ketones to form alkenes.
Common Reagents and Conditions
Reagents: Aldehydes or ketones, dry benzene, triphenylphosphine, cyclopropylmethyl bromide.
Conditions: Inert atmosphere (argon), reflux heating, dry solvents.
Major Products
The major products formed from the reaction of this compound with aldehydes or ketones are alkenes .
Scientific Research Applications
(Cyclopropylmethyl)triphenylphosphonium bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)triphenylphosphonium bromide in the context of its antitumor activity involves its ability to selectively accumulate in the mitochondria of cancer cells. This is due to its lipophilic nature and delocalized positive charge, which allows it to preferentially transfer from an aqueous to a hydrophobic environment . Once in the mitochondria, it can alter the mitochondrial transmembrane potential and reactive oxygen species levels, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Another phosphonium salt used in the Wittig reaction.
Benzyltriphenylphosphonium bromide: Used in similar synthetic applications.
Uniqueness
(Cyclopropylmethyl)triphenylphosphonium bromide is unique due to its cyclopropylmethyl group, which imparts different steric and electronic properties compared to other phosphonium salts like methyltriphenylphosphonium bromide and benzyltriphenylphosphonium bromide . These properties can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
IUPAC Name |
cyclopropylmethyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22P.BrH/c1-4-10-20(11-5-1)23(18-19-16-17-19,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,19H,16-18H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQSHRSBITUSIB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933271 | |
Record name | (Cyclopropylmethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14799-82-7 | |
Record name | Phosphonium, (cyclopropylmethyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14799-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Cyclopropylmethyl)triphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014799827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Cyclopropylmethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cyclopropylmethyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (cyclopropylmethyl)triphenylphosphonium bromide interact with aldehydes in organic synthesis, and what are the downstream effects of this interaction?
A1: this compound acts as a Wittig reagent in organic synthesis. [] This reagent interacts with aldehydes through a nucleophilic addition-elimination mechanism. The phosphorus ylide, generated in situ from this compound, attacks the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then undergoes a cyclic rearrangement, eliminating triphenylphosphine oxide and yielding an alkene. In the context of the provided research, this reaction specifically produces alkenyl cyclopropanes. [] These alkenyl cyclopropanes are then further utilized in the synthesis of 2-substituted cyclohexenones via a UV irradiation reaction in the presence of iron pentacarbonyl (Fe(CO)5). []
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